N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine UTA1inh-A1 is a novel kidney urea transporter UT-A1 inhibitor.
Brand Name: Vulcanchem
CAS No.: 1251688-22-8
VCID: VC0546472
InChI: InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26)
SMILES: CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4
Molecular Formula: C24H27N3O3
Molecular Weight: 405.498

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

CAS No.: 1251688-22-8

Cat. No.: VC0546472

Molecular Formula: C24H27N3O3

Molecular Weight: 405.498

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine - 1251688-22-8

Specification

CAS No. 1251688-22-8
Molecular Formula C24H27N3O3
Molecular Weight 405.498
IUPAC Name [4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Standard InChI InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26)
Standard InChI Key DGRFWSAHPXCNDD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4
Appearance Solid powder

Introduction

CompoundMethoxy PositionPiperidine SubstitutionPhenyl Substitution
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine8-positionUnsubstituted4-ethoxy
N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amineNot specified4-methyl3-chloro, 4-methoxy
N-(4-ethoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine6-position4-methyl4-ethoxy
Ethyl 1-(6-methoxy-2-methylquinolin-4-yl)piperidine-4-carboxylate6-position4-carboxylateNone (different structure)

These structural variations can significantly impact the pharmacological properties and biological activities of each compound .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine likely involves multi-step organic reactions similar to those used for related quinoline derivatives. Based on established synthetic methods for similar compounds, a general synthetic pathway would include:

  • Formation of the appropriately substituted quinoline core structure

  • Functionalization of the 2-position with the piperidine-1-carbonyl group

  • Introduction of the N-(4-ethoxyphenyl)amino group at the 4-position

The synthesis would require careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity.

A typical synthetic route might involve the following key steps:

  • Preparation of an 8-methoxyquinoline-2,4-dione intermediate

  • Chlorination at positions 2 and 4 using phosphorus oxychloride

  • Selective amination at position 4 with 4-ethoxyaniline

  • Carbonylation reaction at position 2 with piperidine using appropriate coupling reagents

Each step would require careful purification techniques such as recrystallization or column chromatography to ensure the purity of intermediates and the final product.

Characterization Techniques

Characterization of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine would typically employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to confirm structural features and purity

  • Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns

  • Infrared Spectroscopy (IR) to identify functional groups such as amide carbonyl, ether, and amine

  • Elemental Analysis to confirm the elemental composition

  • X-ray Crystallography to determine the three-dimensional structure if suitable crystals can be grown

  • High-Performance Liquid Chromatography (HPLC) to assess purity

These techniques collectively provide comprehensive structural characterization and confirmation of the compound's identity and purity.

Structural Analysis

The three-dimensional structure of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine would feature several important structural aspects:

  • The quinoline core would be essentially planar due to its aromatic nature

  • The piperidine ring would adopt a chair conformation, with the carbonyl group oriented to minimize steric interactions

  • The N-(4-ethoxyphenyl)amino group would likely orient with some degree of coplanarity to the quinoline ring to facilitate conjugation, but with some torsional angle to minimize steric hindrance

  • The 8-methoxy group would be positioned in the same plane as the quinoline ring

Pharmacological Properties

Mechanism of Action

Based on studies of structurally similar quinoline derivatives, N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine likely interacts with specific molecular targets through several potential mechanisms:

  • Receptor binding: The compound may function as a ligand for specific cellular receptors, particularly those that recognize heterocyclic structures. The piperidine moiety, which is present in many biologically active compounds, could contribute significantly to receptor interactions.

  • Enzyme inhibition: Many quinoline derivatives act as enzyme inhibitors by binding to active sites or allosteric sites of target enzymes. The specific substitution pattern of this compound could confer selectivity for particular enzyme families.

  • DNA intercalation: The planar quinoline core structure could potentially intercalate between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cells, which is a mechanism observed in some quinoline-based drugs.

  • Modulation of signaling pathways: The compound might interfere with cellular signaling pathways, particularly those involving protein-protein interactions or protein phosphorylation.

Structure-Activity Relationship

The structure-activity relationship (SAR) of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds suggests that each functional group contributes distinctly to biological activity:

Comparative Analysis

Comparison with Similar Quinoline Derivatives

The table below compares the potential properties of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine with known data from related compounds:

PropertyN-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amineRelated Quinoline Derivatives
SolubilityLikely poor water solubility, good in organic solventsGenerally poor water solubility
Lipophilicity (LogP)Estimated 4.5-5.5Typically 3.5-6.0
Hydrogen Bond Acceptors5 (quinoline N, carbonyl O, methoxy O, ethoxy O, amine N)4-6 depending on substitution
Hydrogen Bond Donors1 (secondary amine NH)0-2 depending on substitution
Molecular WeightApproximately 420-430 g/mol320-450 g/mol
Biological Target AffinityUnknown - requires experimental determinationVariable depending on specific substitution pattern

This comparative analysis highlights how small structural modifications can impact the physicochemical and biological properties of quinoline derivatives .

Advantages and Limitations

Potential advantages of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine compared to other quinoline derivatives may include:

  • The specific substitution pattern could provide unique receptor selectivity

  • The 8-methoxy position might offer favorable metabolic stability compared to other positions

  • The combination of lipophilic and hydrogen bonding groups could balance membrane permeability with target binding

Potential limitations include:

  • High lipophilicity could lead to poor aqueous solubility and bioavailability

  • Complex structure may present synthetic challenges and increased production costs

  • Multiple sites for potential metabolic transformation could lead to complex pharmacokinetics

Research Status and Future Directions

Current Research Findings

While specific research on N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is limited in the available literature, research on related quinoline derivatives has shown:

  • Quinoline-based compounds with piperidine substituents have demonstrated promising activity in anticancer screening programs

  • Structure-activity relationship studies have highlighted the importance of the position and nature of substituents on the quinoline core

  • Computational studies have provided insights into binding modes with potential biological targets

  • Synthetic methodologies have been developed to efficiently access diverse libraries of substituted quinolines

Gaps in Knowledge

Several knowledge gaps exist regarding N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine:

  • Comprehensive synthetic protocols specific to this compound

  • Detailed characterization data including NMR, MS, and crystal structure

  • Specific biological activity profiles against relevant targets

  • Pharmacokinetic and pharmacodynamic properties

  • Structure-activity relationships comparing the 8-methoxy position with other substitution patterns

Addressing these gaps would be essential for fully understanding the compound's potential applications.

Future Research Opportunities

Future research directions for N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine could include:

  • Development of efficient, scalable synthetic routes

  • Comprehensive biological screening against diverse targets

  • Medicinal chemistry optimization to improve pharmaceutical properties

  • Structure-based design to enhance potency and selectivity for identified targets

  • Computational studies to predict binding modes and optimize interactions

  • Investigation of the effects of subtle structural modifications on biological activity

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